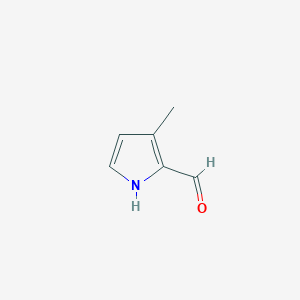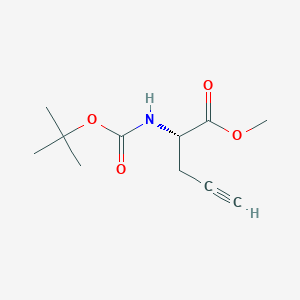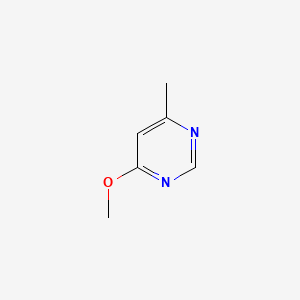
3-methyl-1H-pyrrole-2-carbaldehyde
Overview
Description
3-Methyl-1H-pyrrole-2-carbaldehyde (3MPCA) is a heterocyclic aldehyde that has been studied extensively in the scientific community due to its unique structure, and its potential applications in the fields of chemistry and biology. 3MPCA is a versatile organic compound with a wide range of applications in both organic and inorganic chemistry. It is a strong reducing agent, and has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a drug target in the pharmaceutical industry. In addition, 3MPCA has been studied for its potential use in biochemistry and physiology, as it has been found to possess a number of biochemical and physiological effects.
Scientific Research Applications
Biomarker for Diabetes
- Scientific Field : Medical Science, specifically Diabetology .
- Summary of the Application : Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms. The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
- Methods of Application or Experimental Procedures : The proposed mechanism for the formation of Py-2-C from glucose and alkylamines (including lysine and γ-butyric acid) has been suggested to occur via the formation of 3-deoxy-D-glucose in the reaction course .
- Results or Outcomes : This process occurs via the well-known Amadori and Maillard reactions. After a complicated series of reactions, advanced glycation end products (AGEs) are produced .
Synthesis of Bidentate Schiff Base Ligand
- Scientific Field : Chemistry, specifically Coordination Chemistry .
- Summary of the Application : A new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) has been synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .
- Methods of Application or Experimental Procedures : The synthesis involves the condensation of 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .
- Results or Outcomes : The synthesized MPM is used to prepare Cu (II) and Co (II) metal complexes .
Synthesis of Pyrrolopyrazine Derivatives
- Scientific Field : Organic Chemistry .
- Summary of the Application : Pyrrolopyrazine derivatives are synthesized using pyrrole-2-carboxaldehyde as a starting material .
- Methods of Application or Experimental Procedures : The synthesis involves various organic reactions, including condensation, cyclization, and substitution .
- Results or Outcomes : Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities .
Synthesis of Unnatural Hydrophobic Base
- Scientific Field : Biochemistry .
- Summary of the Application : Pyrrole-2-carboxaldehyde has been used to develop an unnatural hydrophobic base, which is a specific pairing partner of 9-methylimidazo[(4,5)-b]pyridine (Q) .
- Methods of Application or Experimental Procedures : The synthesis involves the reaction of pyrrole-2-carboxaldehyde with other reagents to form the unnatural base .
- Results or Outcomes : The unnatural base pairs with Q, which is known to pair with 2,4-difluorotoluene (F) as an isostere of the A-T pair .
properties
IUPAC Name |
3-methyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-2-3-7-6(5)4-8/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMRBLKBBVYQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465322 | |
| Record name | 3-methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
24014-18-4 | |
| Record name | 3-methyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1600498.png)








![8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride](/img/structure/B1600515.png)


![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B1600519.png)